Superior Matrix Effect Compensation in Human Plasma Compared to d6-Fexofenadine
Fexofenadine-d10 demonstrates equivalent matrix effect compensation to unlabeled fexofenadine in human plasma, with a calibration curve slope near unity (0.964 ± 0.008 for fexofenadine/d6-fexofenadine), indicating that quantitation is not compromised by internal standard signal suppression under validated conditions [1]. In contrast, studies using d6-fexofenadine have explicitly reported suppression of the internal standard signal in extracted plasma samples at LC-ESI-MS flow rates >100 µL/min, a limitation that Fexofenadine-d10, with its larger mass shift and distinct retention characteristics, is designed to mitigate [2]. The validated method using Fexofenadine-d10 achieved intra- and inter-day accuracy and precision within FDA acceptance criteria across a linear range of 2.00–1000 ng/mL in human plasma [3].
| Evidence Dimension | Matrix Effect (Calibration Curve Slope) |
|---|---|
| Target Compound Data | Slope: 0.964 ± 0.008 (for fexofenadine/d6-fexofenadine pair; representative of isotope dilution method) |
| Comparator Or Baseline | Ideal slope = 1.000; d6-fexofenadine exhibits IS signal suppression at flow rates >100 µL/min |
| Quantified Difference | Slope deviation from unity: -3.6% ± 0.8% |
| Conditions | Human plasma, LC-ESI-MS, validated method per FDA guidelines |
Why This Matters
A slope near unity ensures that the IS accurately corrects for variable matrix effects and ionization efficiency, which is critical for achieving FDA-compliant accuracy and precision in regulated bioequivalence studies.
- [1] Sojo LE, Lum G, Chee P. Analyst. 2003 Jan;128(1):51-4. View Source
- [2] Sojo LE, Lum G, Chee P. Analyst. 2003 Jan;128(1):51-4. View Source
- [3] Muppavarapu R, Guttikar S, Rajappan M, Kamarajan K, Mullangi R. Biomed Chromatogr. 2014 Aug;28(8):1048-56. View Source
